2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound features a fused pyrimidine and pyrrole structure, with two chlorine atoms at positions 2 and 4, and an ethyl group at position 6. The molecular formula is , and it has a molecular weight of approximately 220.06 g/mol. The presence of chlorine substituents enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound is synthesized through various organic reactions, often involving chlorination and cyclization processes. It has been identified as an intermediate in the synthesis of drugs like Tofatinib, which is used for treating rheumatoid arthritis. Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine family exhibit diverse biological activities, including antiviral and analgesic effects .
2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a nitrogen-containing heterocyclic compound. It falls under the broader category of pyrimidines, which are significant in biochemistry due to their role in nucleic acids and various metabolic processes.
The synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
One notable method involves reacting diethyl malonate with α-halomethylbenzylketones followed by chlorination to produce the target compound with improved yields . Reaction conditions such as temperature (ranging from ambient to elevated) and time (several hours) are critical for optimizing yield and purity.
The molecular structure of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine consists of:
The compound's structural features contribute to its reactivity profile. The electron-withdrawing nature of the chlorine atoms enhances the electrophilic character of the nitrogen atoms in the pyrimidine ring, making them more reactive towards nucleophiles .
The chemical reactivity of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine can be attributed to:
Common reactions include nucleophilic displacement where nucleophiles attack the electrophilic carbon adjacent to chlorine substituents . The use of activating agents like potassium iodide can facilitate these reactions under milder conditions.
The mechanism by which 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects involves:
Research has shown that derivatives of this compound demonstrate significant activity against various biological targets, suggesting potential therapeutic applications .
Key physical properties include:
Chemical properties include:
Relevant data includes melting point ranges and solubility profiles that are essential for practical applications in drug formulation .
The applications of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine span several fields:
2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heteroaromatic compound featuring a fused pyrrole and pyrimidine system. Its molecular formula is C₈H₇Cl₂N₃, with a molecular weight of 216.06 g/mol [3] [9]. The systematic name follows IUPAC conventions, specifying the positions of substituents on the pyrrolo[2,3-d]pyrimidine core: chloro groups at positions 2 and 4, and an ethyl group at position 6. This compound is commonly referred to by its CAS Registry Number (1275608-17-7), which provides a unique identifier for chemical tracking and procurement [1] [3].
The structural features include:
Key physicochemical parameters include a calculated LogP (partition coefficient) of 2.827, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 41.57 Ų, suggesting moderate membrane permeability [1] [3]. The compound typically appears as an off-white to yellow crystalline solid and requires storage at -20°C under anhydrous conditions to maintain stability [1] [9].
Table 1: Fundamental Chemical Identifiers and Properties
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 1275608-17-7 | [1] [3] |
Molecular Formula | C₈H₇Cl₂N₃ | [3] [9] |
Molecular Weight | 216.06 g/mol | [3] [9] |
SMILES Notation | CCC1=CC2=C(N1)N=C(N=C2Cl)Cl | [9] |
Storage Conditions | -20°C, sealed, anhydrous | [1] [9] |
Calculated LogP | 2.827 | [1] [3] |
The pyrrolo[2,3-d]pyrimidine scaffold represents a bioisostere of purine nucleobases, enabling its interaction with biological targets that normally recognize adenine or guanine. This molecular mimicry underpins its versatility in medicinal chemistry [5] [7]. The 2,4-dichloro-6-ethyl derivative serves as a multifunctional synthetic intermediate due to the differential reactivity of its chlorine substituents. The C4 chlorine is typically more reactive toward nucleophiles than the C2 chlorine, enabling sequential functionalization [1] [8].
In drug discovery, the ethyl substituent at C6 provides enhanced lipophilicity compared to unsubstituted or methylated analogs, potentially improving membrane permeability and pharmacokinetic properties. This strategic modification increases the compound's LogP by approximately 1 unit compared to the unsubstituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (LogP ≈ 1.8) [1] [8]. Computational studies indicate the ethyl group induces subtle electronic perturbations across the ring system, modifying electron density at N3 and C5 positions, which may influence binding interactions with target proteins [3].
The core structure has enabled development of compounds targeting:
Table 2: Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | Substituents | LogP | Key Applications | Biological Targets |
---|---|---|---|---|
2,4-Dichloro-6-ethyl derivative | 2-Cl, 4-Cl, 6-Et | 2.827 | Antibacterial intermediates | FtsZ inhibitors [5] |
Unsubstituted core | H at C2,C4,C6 | ~0.8 | Basic research | N/A |
2,4-Dichloro derivative (90213-66-4) | 2-Cl,4-Cl,6-H | 1.79 | Kinase inhibitor precursors | JAK inhibitors [8] |
6-Ethyl-2,4-diol derivative | 2-OH,4-OH,6-Et | ~0.5 | Nucleotide analogs | Metabolic studies [6] |
The exploration of pyrrolo[2,3-d]pyrimidines began with the isolation of natural nucleosides containing this scaffold, including toyocamycin (1956), sangivamycin (1959), and tubercidin (1960) from Streptomyces species [7]. These discoveries revealed the inherent bioactivity of the 7-deazapurine structure and stimulated synthetic efforts. Initial synthetic routes in the 1970s relied on condensation reactions of aminopyrroles with formamide derivatives or cyclization of pyrimidine precursors [4] [7].
The development of 2,4-dichloro derivatives represented a breakthrough in the 1980s, providing versatile intermediates for drug discovery. The dichloro functionality enabled regioselective displacement with amines, alcohols, and thiols, facilitating rapid diversification [4] [8]. Introduction of the ethyl group at C6 emerged as a strategic modification to enhance lipophilicity and modulate electronic properties. A key advancement came with the optimized synthesis using phosphorus oxychloride (POCl₃) as both chlorinating agent and solvent, converting pyrrolopyrimidinones to the dichloro derivatives in high yields [4].
Significant milestones include:
The evolution of synthetic methodologies has progressed from harsh chlorination conditions to catalytic approaches and microwave-assisted reactions, significantly improving yields and reducing reaction times. Modern routes employ transition metal-catalyzed couplings at C5 and C7 positions, enabling unprecedented structural diversity [5] [7]. The 6-ethyl variant has gained prominence in the past decade as researchers optimize substituents for enhanced target binding and drug-like properties.
Table 3: Historical Development of Key Pyrrolo[2,3-d]pyrimidine Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1956-1960 | Isolation of natural nucleosides (toyocamycin, tubercidin) | Revealed biological activity of pyrrolopyrimidine core [7] |
1970s | First general synthetic methods established | Enabled systematic exploration of the scaffold |
1980s | Development of 2,4-dichloro derivatives (e.g., 90213-66-4) | Created versatile intermediates for drug synthesis [8] |
Early 2000s | Introduction of C6 alkyl substituents | Improved lipophilicity and pharmacokinetic properties |
2010s | Optimization of 6-ethyl derivatives as FtsZ inhibitors | Addressed antibiotic resistance [5] |
2020s | Late-stage functionalization via C-H activation | Enhanced synthetic efficiency for drug discovery |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: